2-Isopropoxypropanoic acid

Übersicht

Beschreibung

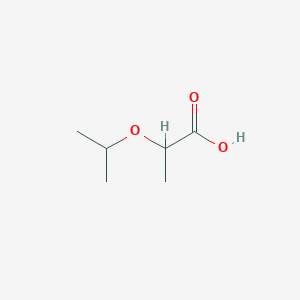

2-Isopropoxypropanoic acid is an organic compound with the molecular formula C6H12O3 It is a derivative of propanoic acid where the hydrogen atom of the hydroxyl group is replaced by an isopropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Isopropoxypropanoic acid can be synthesized through the esterification of propanoic acid with isopropanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

CH3CH2COOH+CH3CH(OH)CH3→CH3CH2COOCH(CH3

Biologische Aktivität

2-Isopropoxypropanoic acid, a compound derived from propanoic acid, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including anti-inflammatory properties, metabolic implications, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its isopropoxy group attached to the propanoic acid backbone. The chemical structure can be represented as follows:

This compound is structurally related to other propionic acids, which are known for various biological activities.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in macrophages, contributing to reduced inflammation in various models of disease .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Cytokine Inhibition | Mechanism of Action |

|---|---|---|

| This compound | IL-6, IL-1β | Inhibition of NF-κB signaling pathway |

| Procyanidin A2 (PCA2) | IL-6, IL-1β | Upregulation of cholesterol efflux |

2. Metabolic Implications

The compound has been studied for its role in lipid metabolism. It has shown potential in modulating lipid accumulation in macrophages, thus preventing foam cell formation—a critical step in atherosclerosis development. Research demonstrated that treatment with this compound led to a decrease in total cholesterol levels within cells exposed to oxidized low-density lipoprotein (ox-LDL), suggesting a protective role against lipid-related diseases .

Table 2: Effects on Lipid Metabolism

| Treatment Concentration (μg/mL) | Total Cholesterol Reduction (%) | Free Cholesterol Reduction (%) |

|---|---|---|

| 12.5 | 31.36 | 11.77 |

| 25 | 47.55 | 23.64 |

Case Studies and Research Findings

A notable study explored the effects of various concentrations of this compound on RAW264.7 macrophage cells. The findings indicated that at a concentration of 12.5 μg/mL, the compound significantly reduced intracellular total cholesterol and free cholesterol levels while also decreasing inflammatory cytokines such as IL-6 and IL-1β .

Case Study: Macrophage Foam Cell Formation

- Objective: To assess the impact of this compound on foam cell formation.

- Methodology: RAW264.7 macrophages were treated with ox-LDL and varying concentrations of the compound.

- Results: The treatment resulted in significant reductions in lipid accumulation and inflammatory markers compared to control groups.

Eigenschaften

IUPAC Name |

2-propan-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)9-5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDCBSZUHUONCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589251 | |

| Record name | 2-[(Propan-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79885-46-4 | |

| Record name | 2-[(Propan-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.